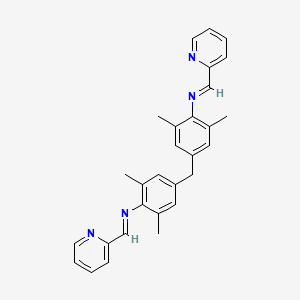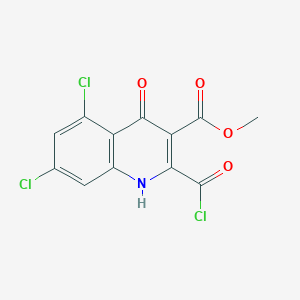![molecular formula C22H26N2O4 B8469414 4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid](/img/structure/B8469414.png)
4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidyl group, a benzoyl group, and a benzoic acid moiety, making it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 5-(4-Hydroxy-1-piperidyl)-2-methyl-benzoic acid, which is then reacted with 3,5-dimethyl-benzoic acid under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A similar compound used in targeted protein degradation.
Noble gas compounds: Although not structurally similar, they share the characteristic of being studied for unique chemical properties.
Uniqueness
4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid is unique due to its specific combination of functional groups and potential applications across various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C22H26N2O4 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C22H26N2O4/c1-13-4-5-17(24-8-6-18(25)7-9-24)12-19(13)21(26)23-20-14(2)10-16(22(27)28)11-15(20)3/h4-5,10-12,18,25H,6-9H2,1-3H3,(H,23,26)(H,27,28) |
InChI-Schlüssel |
CJMGFNDYSXTTRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CCC(CC2)O)C(=O)NC3=C(C=C(C=C3C)C(=O)O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(Cyclopropylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B8469331.png)

![1-[4-(3-Methylphenyl)-5-(2-propionylamino-4-pyridyl)-1,3-thiazol-2-YL]ethyl benzoate](/img/structure/B8469346.png)

![Trimethyl[(2-methyl-1-phenoxybut-3-yn-2-yl)oxy]silane](/img/structure/B8469350.png)

![[3-(3-Piperidin-1-yl-propoxy)-isoxazol-5-yl]-methanol](/img/structure/B8469357.png)

![1h-Pyrrolo[2,3-b]pyridine-3-acetyl chloride,1-[(3-methoxyphenyl)methyl]-a-oxo-](/img/structure/B8469360.png)





